molecular formula C12H14N2O2S B229568 5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione

5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No. B229568
M. Wt: 250.32 g/mol
InChI Key: HSBFYILSQLIBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. DMTD is a synthetic compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of DMTD is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. DMTD has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, DMTD has been shown to upregulate the expression of antioxidant enzymes such as SOD and catalase, which are involved in the prevention of oxidative stress-related diseases. Finally, DMTD has been shown to induce apoptosis in cancer cells, which could make it a potential candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects:
DMTD has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. Additionally, DMTD has been shown to increase the levels of antioxidant enzymes such as SOD and catalase in various animal models of oxidative stress. Finally, DMTD has been shown to induce apoptosis in cancer cells, which could make it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMTD is its wide range of biological activities. The compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the treatment of various diseases. Additionally, DMTD is relatively easy to synthesize, which makes it readily available for laboratory experiments.
One limitation of DMTD is its potential toxicity. Although the compound has been shown to be relatively safe in animal studies, its toxicity in humans is not fully understood. Additionally, DMTD may interact with other drugs, which could lead to adverse effects.

Future Directions

There are several future directions for the study of DMTD. One potential direction is the development of novel analogs of DMTD with improved therapeutic properties. Additionally, the exact mechanism of action of DMTD needs to be further elucidated in order to fully understand its biological effects. Finally, clinical trials are needed to determine the safety and efficacy of DMTD in humans.

Synthesis Methods

DMTD can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylamine with methyl acetoacetate, followed by cyclization with thiosemicarbazide. Another method involves the reaction of 2,4-dimethylphenylamine with ethyl acetoacetate, followed by cyclization with thiosemicarbazide in the presence of acetic anhydride. Both methods have been used successfully to produce DMTD with high yields and purity.

Scientific Research Applications

DMTD has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DMTD has also been shown to possess antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, DMTD has been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.

properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

5-(2,4-dimethylanilino)-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2S/c1-7-4-5-9(8(2)6-7)13-10-11(15)14(3)12(16)17-10/h4-6,10,13H,1-3H3

InChI Key

HSBFYILSQLIBSU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)C)C

Origin of Product

United States

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